molecular formula C19H18N2O2 B12841089 (E)-3-(4-Morpholinobenzylidene)indolin-2-one

(E)-3-(4-Morpholinobenzylidene)indolin-2-one

Cat. No.: B12841089
M. Wt: 306.4 g/mol
InChI Key: FWFISWZSIAJQSO-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-Morpholinobenzylidene)indolin-2-one is an organic compound that belongs to the class of indolin-2-ones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the morpholine ring and the indolin-2-one core structure suggests that this compound may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Morpholinobenzylidene)indolin-2-one typically involves the condensation of 4-morpholinobenzaldehyde with indolin-2-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Morpholinobenzylidene)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene or morpholine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-(4-Morpholinobenzylidene)indolin-2-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. The presence of the morpholine ring may enhance its ability to interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Indolin-2-one derivatives: These compounds share the indolin-2-one core structure and may have similar biological activities.

    Morpholine-containing compounds: Compounds with a morpholine ring often exhibit unique pharmacological properties.

Uniqueness

(E)-3-(4-Morpholinobenzylidene)indolin-2-one is unique due to the combination of the indolin-2-one core and the morpholine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

(3E)-3-[(4-morpholin-4-ylphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C19H18N2O2/c22-19-17(16-3-1-2-4-18(16)20-19)13-14-5-7-15(8-6-14)21-9-11-23-12-10-21/h1-8,13H,9-12H2,(H,20,22)/b17-13+

InChI Key

FWFISWZSIAJQSO-GHRIWEEISA-N

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C/3\C4=CC=CC=C4NC3=O

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.